Product packaging for N-(5'-Phosphopyridoxyl)-D-alanine(Cat. No.:)

N-(5'-Phosphopyridoxyl)-D-alanine

货号: B1216690
分子量: 320.24 g/mol
InChI 键: WACJCHFWJNNBPR-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(5'-Phosphopyridoxyl)-D-alanine (C₁₁H₁₇N₂O₇P) is a high-purity, research-grade chemical compound designed for biochemical and enzymology research. It serves as a stable, reaction intermediate analog that mimics the transition state of the pyridoxal 5'-phosphate (PLP)-dependent enzyme, alanine racemase . Its primary research value lies in elucidating enzyme mechanisms, particularly as a tool for studying bacterial alanine racemase, a key enzyme in bacterial cell wall biosynthesis . In structural biology, this compound has been crucial for mapping the active site of alanine racemase from Geobacillus stearothermophilus . Crystallographic studies (PDB ID: 1L6G) show that it binds within the enzyme's active site, helping to identify key catalytic residues, Lys39 and Tyr265', which form a two-base mechanism for proton transfer . This detailed structural insight is invaluable for understanding the racemization mechanism and supports research in antibiotic discovery by probing a validated bacterial drug target . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N2O7P B1216690 N-(5'-Phosphopyridoxyl)-D-alanine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H17N2O7P

分子量

320.24 g/mol

IUPAC 名称

(2R)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid

InChI

InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19)/t7-/m1/s1

InChI 键

WACJCHFWJNNBPR-SSDOTTSWSA-N

SMILES

CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O

手性 SMILES

CC1=NC=C(C(=C1O)CN[C@H](C)C(=O)O)COP(=O)(O)O

规范 SMILES

CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O

产品来源

United States

Molecular Interactions and Enzymatic Function of N 5 Phosphopyridoxyl D Alanine

Interaction with Alanine (B10760859) Racemase (Alr)

Alanine racemase (Alr) is a bacterial enzyme responsible for the interconversion of L-alanine and D-alanine, a critical process for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govjaptronline.comnih.gov The absence of this enzyme in eukaryotes makes it a prime target for the development of novel antibacterial agents. nih.govjaptronline.com N-(5'-Phosphopyridoxyl)-D-alanine serves as a stable analog of the external aldimine intermediate formed during the racemization reaction.

Characterization of Binding Modes and Active Site Recognition

Key interactions involve the phosphate (B84403) group and the pyridine (B92270) nitrogen of the phosphopyridoxyl moiety, which contribute to the tight binding of the analog within the active site. wikipedia.org The alanine portion of the molecule is positioned such that its α-hydrogen is oriented towards the ε-amino group of Lys39. researchgate.netnih.gov This positioning is critical for the catalytic activity of the enzyme.

Role as a Stable Reaction Intermediate Analog in Catalysis

This compound mimics the external aldimine intermediate formed when D-alanine binds to the PLP cofactor in the active site of alanine racemase. researchgate.netnih.gov By forming a stable complex, it allows for the detailed structural characterization of a key step in the catalytic cycle. This has been instrumental in understanding the mechanism of the racemization reaction, which is believed to proceed through a two-base mechanism involving a PLP-stabilized carbanion intermediate. wikipedia.org The stability of the this compound complex allows researchers to effectively "trap" the enzyme in a state that is representative of the Michaelis complex.

Contributions to the Elucidation of Stereospecificity and Proton Transfer Mechanisms

The structural analysis of the alanine racemase complex with this compound has been pivotal in understanding the enzyme's stereospecificity. The α-proton of the D-alanine moiety is specifically positioned near Lys39, while in the corresponding complex with the L-alanine analog, the α-proton is near Tyr265'. researchgate.netnih.gov This confirms their roles as the catalytic bases responsible for abstracting a proton from D-alanine and L-alanine, respectively. researchgate.netnih.gov

Furthermore, these studies have led to a proposed mechanism where the carboxyl group of the substrate directly participates in the proton transfer between the two catalytic residues, Lys39 and Tyr265'. researchgate.netnih.govebi.ac.uk This is a significant refinement of the classical two-base mechanism, suggesting a more direct role for the substrate in its own conversion. researchgate.netnih.gov

Structural Studies of Alanine Racemase-N-(5'-Phosphopyridoxyl)-D-alanine Complexes

The crystal structure of the complex between alanine racemase from Bacillus stearothermophilus and this compound has been determined at high resolution. researchgate.netnih.gov These structural studies provide precise atomic coordinates and have been crucial in defining the geometry of the active site.

ParameterValueReference
Enzyme Source Bacillus stearothermophilus researchgate.netnih.gov
Resolution 2.0 Å researchgate.netnih.gov
R-factor 16.9% researchgate.netnih.gov
Key Residue Interactions α-hydrogen of D-alanine moiety near NZ of Lys39 researchgate.netnih.gov

Interaction with D-Amino Acid Aminotransferase (D-aAT)

D-amino acid aminotransferase (D-aAT) is another bacterial enzyme that utilizes D-amino acids. It catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. ebi.ac.uk This enzyme is important for the metabolism of D-alanine in some bacteria. nih.gov

Crystallographic Analyses of D-Amino Acid Aminotransferase in Complex with Reduced Aldimine Forms

The three-dimensional structure of D-amino acid aminotransferase from Bacillus sp. YM-1 has been determined in complex with this compound (PPDA), which is the reduced, stable analog of the external aldimine. nih.gov This crystallographic analysis, along with the structures of the pyridoxal (B1214274) phosphate (PLP) and pyridoxamine (B1203002) phosphate (PMP) forms of the enzyme, has provided a structural basis for the enzymatic reaction pathway. nih.gov

A key finding from these studies is the identification of a group of three residues, Tyr30, Arg98, and His100, which form four hydrogen bonds with the α-carboxyl group of the substrate. nih.gov This interaction is a major determinant of the enzyme's stereospecificity for D-amino acids. nih.gov During the reaction, the cofactor undergoes a tilting motion, but unlike some other aminotransferases, D-aAT does not exhibit other significant conformational changes. nih.gov

EnzymeComplexKey FindingsReference
D-Amino Acid Aminotransferase (Bacillus sp. YM-1)Complex with this compound (PPDA)- Describes the structural pathway of the enzymatic reaction.- Identifies Tyr30, Arg98, and His100 as key for stereospecificity.- Shows cofactor tilting without major protein conformational changes. nih.gov

Understanding Stereochemical Determinants and Substrate Binding Specificity

The binding of this compound to alanine racemase provides critical insights into the enzyme's stereochemical control and substrate specificity. X-ray crystallographic studies have revealed the precise orientation of PLP-D-Ala within the active site, highlighting the key interactions that govern the recognition of the D-enantiomer.

The crystal structure of alanine racemase in complex with PLP-D-Ala has been determined at a resolution of 2.0 Å, with a crystallographic R-factor of 16.9%. researchgate.net This high-resolution structure shows that the PLP-D-Ala analog binds in the active site in a conformation that mimics the external aldimine intermediate. The pyridine ring of the phosphopyridoxyl group is anchored through interactions with active site residues, while the D-alanine moiety is positioned for catalysis.

Key amino acid residues within the active site of alanine racemase play a crucial role in the specific binding of the D-alanine portion of the analog. These interactions are fundamental to the enzyme's ability to distinguish between D- and L-alanine.

Interacting ResidueDistance to PLP-D-Ala (Å)Type of Interaction
Lys39~3.5Hydrogen bond with the phosphate group
Tyr265'~3.4Hydrogen bond with the carboxylate group
Arg219Not specifiedElectrostatic interaction with the phosphate group

This table presents a summary of key interacting residues and their approximate distances to the this compound analog within the active site of alanine racemase, as inferred from crystallographic data. researchgate.netkyoto-u.ac.jp

The structure of the PLP-D-Ala complex is remarkably similar to that of the complex with its enantiomer, N-(5'-phosphopyridoxyl)-L-alanine (PLP-L-Ala), and the native pyridoxal 5'-phosphate (PLP)-form of the enzyme. The root mean square deviations at the Cα atoms among these three structures are less than 0.28 Å, indicating a very stable and precise active site geometry. researchgate.net This structural conservation underscores the enzyme's ability to bind both enantiomers in a manner that facilitates the racemization reaction.

Delineation of Catalytic Pathway Intermediates and Transition States

This compound serves as a crucial tool for understanding the catalytic mechanism of alanine racemase by acting as a stable analog of a key reaction intermediate. The generally accepted mechanism for alanine racemase involves the formation of an external Schiff base between the substrate (alanine) and the cofactor pyridoxal 5'-phosphate (PLP). kyoto-u.ac.jp The subsequent abstraction of the α-proton leads to a planar quinonoid intermediate. nih.gov

The study of the PLP-D-Ala complex with alanine racemase has provided strong evidence for a "two-base" catalytic mechanism. In this model, two key residues act as proton donors/acceptors on opposite faces of the substrate. For the conversion of D-alanine to L-alanine, Lys39 is positioned to abstract the α-proton from D-alanine, while Tyr265' is positioned to donate a proton to the resulting intermediate to form L-alanine. kyoto-u.ac.jp

The analysis of the PLP-D-Ala bound structure reveals that the carboxylate group of the alanine moiety is strategically positioned to mediate proton transfer between the two catalytic bases, Lys39 and Tyr265'. researchgate.netebi.ac.uk This suggests a direct role for the substrate itself in the catalytic cycle, a feature that was not apparent from studies of the native enzyme alone.

Catalytic StepRole of this compoundKey Residues Involved
Formation of External Schiff BaseAnalog of this intermediateLys39
α-Proton AbstractionStabilized form, allows study of pre-abstraction stateLys39
Formation of Quinonoid IntermediateMimics the planar structureTyr265'
ReprotonationStabilized form, allows study of post-reprotonation stateTyr265'

This table outlines the stages of the alanine racemase catalytic pathway and the role of this compound in elucidating each step. researchgate.netkyoto-u.ac.jpnih.gov

The structural data from the PLP-D-Ala complex, supported by molecular orbital calculations, has led to a refined model of the alanine racemase reaction mechanism. researchgate.net This model emphasizes the direct participation of the substrate's carboxyl group in mediating the proton transfer, providing a more detailed picture of the transition states involved in the enzymatic racemization of alanine.

Biological Significance and Pathway Integration of N 5 Phosphopyridoxyl D Alanine

Role in D-Alanine Metabolism Pathways

D-alanine, an enantiomer of the more common L-alanine, plays a specialized yet vital role in the biochemistry of many organisms, most notably bacteria. The metabolic pathways involving D-alanine are centered around its synthesis and incorporation into essential cellular structures.

Connection to Alanine (B10760859) Racemization within Biological Systems

The interconversion of L-alanine and D-alanine is catalyzed by the enzyme alanine racemase, a PLP-dependent enzyme. wikipedia.orgtandfonline.com This process is essential for providing the necessary D-alanine for various biological functions. tandfonline.com The reaction mechanism of alanine racemase has been extensively studied, with N-(5'-phosphopyridoxyl)-D-alanine serving as a key analog for a reaction intermediate. nih.gov

The catalytic cycle of alanine racemase involves the formation of a Schiff base between the PLP cofactor and the amino acid substrate. wikipedia.org In the case of D-alanine as the substrate, an external aldimine is formed, which then undergoes deprotonation at the α-carbon to create a carbanionic intermediate stabilized by the electron-withdrawing properties of the PLP ring. wikipedia.org Reprotonation at the opposite face of the α-carbon results in the formation of L-alanine.

Crystallographic studies of alanine racemase from Bacillus stearothermophilus bound to N-(5'-phosphopyridoxyl)-L-alanine (PLP-L-Ala) and this compound (PLP-D-Ala) have provided detailed mechanistic insights. nih.gov These studies revealed that the structures of the enzyme in complex with both enantiomeric analogs are remarkably similar. nih.govebi.ac.uk Key catalytic residues, Lys39 and Tyr265', are positioned to act as the catalytic bases for the deprotonation of D-alanine and L-alanine, respectively. nih.gov The carboxyl group of the alanine moiety is proposed to directly participate in the proton transfer between these two residues. nih.gov

Table 1: Key Residues in Alanine Racemase from Bacillus stearothermophilus and their Proposed Functions

ResidueProposed Function in RacemizationSource
Lys39Catalytic base for deprotonation of D-alanine nih.gov
Tyr265'Catalytic base for deprotonation of L-alanine nih.gov

Intermediary in D-Amino Acid Interconversion

While the focus is on D-alanine, the enzymatic machinery involving PLP is a common theme in the interconversion of various D-amino acids. Racemases and transaminases that act on other amino acids, such as aspartate and serine, also utilize PLP as a cofactor. nih.gov The study of this compound provides a model for understanding how PLP-dependent enzymes can facilitate the stereochemical inversion of amino acids, a process that is less common in eukaryotes but widespread in the microbial world. This interconversion is crucial for generating the diverse D-amino acids that bacteria incorporate into their structures, contributing to their unique biochemical makeup. nih.gov

Involvement in Bacterial Peptidoglycan Biosynthesis Research

The primary and most well-studied role of D-alanine in bacteria is its function as a fundamental component of the peptidoglycan cell wall. This rigid, mesh-like layer is essential for maintaining cell shape and protecting the bacterium from osmotic lysis. nih.govsigmaaldrich.com

Mechanistic Insights into the Production and Utilization of D-Alanine for Cell Wall Synthesis

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer surface of the cell membrane. youtube.com The initial steps involve the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), to which a pentapeptide chain is added. wikipedia.org This pentapeptide typically terminates in a D-alanyl-D-alanine dipeptide. sigmaaldrich.comresearchgate.net

The production of D-alanine is therefore a critical prerequisite for peptidoglycan synthesis. Alanine racemase provides the necessary D-alanine by converting it from the readily available L-alanine. wikipedia.orgtandfonline.com Once synthesized, D-alanine is utilized in the subsequent steps of the pathway. The importance of D-alanine is underscored by the fact that it is one of the most abundant D-amino acids in bacteria and is almost exclusively found in the peptidoglycan. nih.gov

Studies of D-Alanyl-D-alanine Ligase (Ddl) and its Relationship to D-Alanine Supply

Following the production of D-alanine, the enzyme D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.govwikipedia.org This dipeptide is then added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor required for peptidoglycan assembly. youtube.com

The activity of Ddl is directly dependent on the intracellular concentration of D-alanine. elsevierpure.com The enzyme has two substrate-binding sites for D-alanine, and its catalytic mechanism involves the formation of an acylphosphate intermediate. nih.gov The efficiency of Ddl can be influenced by various factors, including the presence of monovalent cations like K+. nih.gov Given its essential role in providing the D-Ala-D-Ala terminus, Ddl has been a significant target for the development of inhibitors. wikipedia.orgnih.gov

Table 2: Enzymes Involved in the D-Alanine Branch of Peptidoglycan Biosynthesis

EnzymeFunctionSubstratesProductsSource
Alanine RacemaseInterconversion of L-alanine and D-alanineL-alanineD-alanine wikipedia.orgtandfonline.com
D-alanyl-D-alanine Ligase (Ddl)Formation of the D-alanyl-D-alanine dipeptide2 D-alanine, ATPD-alanyl-D-alanine, ADP, Pi nih.govwikipedia.org

Functional Implications for Bacterial Cellular Integrity and Growth

The integrity of the peptidoglycan layer is paramount for bacterial survival. Any disruption in its synthesis or structure can lead to cell lysis and death. wikipedia.org The incorporation of D-alanine into the peptidoglycan side chains, and particularly the D-alanyl-D-alanine termini, is crucial for the cross-linking reactions that give the peptidoglycan its strength and rigidity. nih.govresearchgate.net

Furthermore, modifications of other cell wall polymers, such as teichoic acids in Gram-positive bacteria, with D-alanine can affect the surface charge of the cell and its interaction with the environment. nih.govplos.org The D-alanylation of lipoteichoic acids, for instance, has been shown to confer resistance to cationic antimicrobial peptides by altering the physical properties of the cell wall. plos.org Therefore, the metabolic pathways that produce and utilize D-alanine have profound implications for bacterial growth, pathogenesis, and resistance to antibiotics. nih.gov

Structural Biology and Mechanistic Elucidation Via N 5 Phosphopyridoxyl D Alanine

High-Resolution Crystallographic Studies of Enzyme-Ligand Complexes

X-ray crystallography of enzymes bound to N-(5'-Phosphopyridoxyl)-D-alanine provides a static, high-resolution snapshot of the molecular interactions that underpin catalysis. These studies have been pivotal in defining the active site architecture and the roles of specific amino acid residues.

Crystallographic studies of this compound (PLP-D-Ala) bound to enzymes like alanine (B10760859) racemase and the catalytic antibody 15A9 have revealed the precise orchestration of amino acid side chains required for catalysis.

In alanine racemase from Bacillus stearothermophilus, the adduct is cradled in the active site, where its position confirms the "two-base" catalytic mechanism. nih.gov The α-hydrogen of the D-alanine moiety is positioned near the ε-amino group of a critical Lysine (B10760008) residue (Lys39), while the hydroxyl group of a Tyrosine from the adjacent monomer (Tyr265') is situated on the opposite face, poised to interact with the L-alanine enantiomer. nih.gov This arrangement strongly supports their roles as the catalytic bases responsible for abstracting the α-proton from D- and L-alanine, respectively. nih.gov A key finding from the structure of the enzyme-analog complex is the role of the substrate's own carboxylate group. It is positioned to mediate the essential proton transfer between the two catalytic residues, Lys39 and Tyr265'. nih.gov

In the catalytic antibody 15A9, which was engineered to catalyze the transamination of D-amino acids, the active site is similarly defined by key interactions with the PLP-D-Ala analog. nih.gov A crucial Arginine residue, Arg(L91), is positioned to bind the α-carboxylate group of the alanine substrate. nih.gov The active site also features an anion-binding pocket created by Lys-H96 and aromatic residues Trp-H100e and Tyr-H100b. nih.govebi.ac.uk Mutagenesis studies have confirmed that Tyr(H100b) is essential for the catalytic Cα-C4' prototropic shift, a key step in transamination. nih.gov

Table 1: Key Catalytic Residue Interactions with this compound

EnzymeResidueInteraction with Ligand/Role in CatalysisReference
Alanine Racemase (B. stearothermophilus)Lys39Acts as the catalytic base, positioned to abstract the α-proton from D-alanine. nih.gov
Tyr265'Acts as the catalytic base for the L-alanine substrate; involved in proton transfer. nih.gov
Substrate Carboxylate GroupMediates proton transfer between Lys39 and Tyr265'. nih.gov
Catalytic Antibody 15A9Arg(L91)Binds the α-carboxylate group of the amino acid substrate. nih.gov
Tyr(H100b)Essential for facilitating the Cα-C4' prototropic shift in the transamination reaction. Mobile residue that helps confer enantioselectivity. nih.govnih.gov
Lys-H96 / Trp-H100eCreate an anion-binding environment that stabilizes the reaction intermediate. nih.govebi.ac.uk

The binding of a substrate or its analog can induce significant conformational changes in an enzyme, often related to catalytic function. However, studies with this compound have shown varied effects depending on the enzyme.

Conversely, studies on the catalytic antibody 15A9 reveal significant dynamic behavior. In the complexes with PLP-alanine adducts, the active site space that would have been occupied by the L-lysine side chain of the original hapten can be filled by a mobile Tyr-H100b residue. nih.govebi.ac.uk This tyrosine residue's mobility is critical; it can move to stabilize a hydroxide (B78521) ion that specifically abstracts the Cα proton from the D-alanine adduct, thereby explaining the antibody's enantiomeric selectivity. nih.govebi.ac.uk More recent studies using serial femtosecond crystallography on Bacillus subtilis alanine racemase have also captured dynamic states, revealing conformational changes between the N- and C-terminal domains that widen the entryway for substrate binding and exit. nih.gov

Table 2: Crystallographic Data for Enzyme-N-(5'-Phosphopyridoxyl)-alanine Complexes

EnzymeLigandResolution (Å)Key Finding on ConformationReference
Alanine Racemase (B. stearothermophilus)This compound2.0Minimal conformational change; RMSD < 0.28 Å compared to native enzyme. nih.govresearchgate.net
Catalytic Antibody Fab 15A9This compound2.3Active site accommodates a mobile Tyr-H100b residue, crucial for enantioselectivity. nih.govebi.ac.uk
Alanine Racemase (B. subtilis)Alanine Substrate/Intermediate2.3Conformational change between N- and C-terminal domains expands the entryway for substrate binding. nih.gov

Computational and Quantum-Chemical Approaches to Reaction Mechanisms

While crystallography provides a static picture, computational methods allow for the exploration of the energetic landscapes and dynamic motions involved in the enzymatic reaction.

Quantum-chemical methods, such as molecular orbital calculations, are essential for validating proposed reaction mechanisms at an electronic level. For alanine racemase, these calculations were performed to assess the feasibility of the proposed catalytic mechanism where the substrate's carboxyl group participates directly in the proton transfer. nih.gov The results of these calculations supported this novel mechanism, indicating its energetic viability compared to alternative pathways. nih.govresearchgate.net This computational evidence was critical in substantiating the hypothesis derived from the static crystal structure, providing a more complete picture of the chemical transformation. nih.gov

Molecular dynamics (MD) simulations provide a window into the time-dependent behavior of enzyme-substrate complexes, revealing how flexibility and subtle motions contribute to catalysis. MD simulations have been carried out on the full alanine racemase dimer from Bacillus stearothermophilus with a D-alanine molecule in one active site. nih.gov These simulations showed that the active site becomes more stabilized in the presence of the substrate compared to an inhibitor. nih.gov The results from the simulation were in agreement with the mechanism proposed from crystallographic studies, showing that the substrate's carboxyl group acts cooperatively with Tyr265' and Lys39. nih.govresearchgate.net The simulations also identified a structurally important water molecule with very low mobility, highlighting a potential target for the design of new inhibitors. nih.gov These computational insights into the dynamics of the enzyme in the presence of its natural substrate are directly relevant to understanding its interaction with the stable this compound analog.

Spectroscopic Investigations of Enzyme-Intermediate Mimics

No peer-reviewed data was found during the search to populate this section.

UV-Vis and Fluorescence Spectroscopy for Binding and Conformational Studies

The inherent spectroscopic properties of the pyridoxal (B1214274) 5'-phosphate (PLP) group within this compound make it a powerful intrinsic probe for investigating enzyme-ligand interactions. Both UV-Vis absorption and fluorescence spectroscopy are highly sensitive to the electronic state and local microenvironment of the PLP pyridinium (B92312) ring, allowing for real-time monitoring of binding events and associated conformational adjustments in the enzyme's active site.

When D-alanine binds to a PLP-dependent enzyme like alanine racemase, it forms a Schiff base (or aldimine) with the enzyme-bound PLP cofactor. This process, leading to the formation of an intermediate structurally analogous to this compound, is accompanied by distinct changes in the UV-Vis spectrum. The unbound PLP cofactor typically exhibits characteristic absorption bands. researchgate.netresearchgate.net The formation of the external aldimine with the amino acid substrate causes these bands to shift, providing a direct spectroscopic signature of binding. For instance, in studies with PLP-dependent enzymes, the formation of the internal aldimine between PLP and an active site lysine residue often results in an absorbance maximum around 423 nm. researchgate.net Upon displacement by a substrate like D-alanine to form the external aldimine, this peak can decrease in intensity and undergo a redshift. researchgate.net This spectral shift allows researchers to quantify binding affinity and study the kinetics of intermediate formation.

Fluorescence spectroscopy offers complementary information and often greater sensitivity. The PLP moiety is fluorescent, and its emission properties (quantum yield and maximum emission wavelength) are exquisitely sensitive to the polarity of its environment and its interaction with quenching groups, such as certain amino acid side chains. The formation of the this compound adduct within an enzyme's active site places the fluorophore in a unique, often nonpolar, environment. This transition from a solvent-exposed to a protein-encased state typically results in a significant change in fluorescence intensity and a shift in the emission spectrum. These changes can be used to monitor the binding process. Furthermore, any subsequent conformational changes in the protein that alter the position of quenching residues relative to the pyridinium ring will modulate the fluorescence signal, providing insights into the dynamic structural changes that accompany the catalytic cycle. The synthesis of adducts like 5'-phosphopyridoxyl-D,L-7-azatryptophan, which have distinct absorbance and emission spectra, highlights the potential for creating specialized probes for optical studies of protein dynamics. nih.gov

Table 1: Representative UV-Vis Spectral Changes in PLP upon Aldimine Formation This table is generated based on representative data from studies of PLP-dependent enzymes.

State of PLPTypical Absorbance Maximum (nm)Observed ChangeReference
Free PLP~320 and ~415Baseline spectrum with dual peaks. researchgate.net
Internal Aldimine (PLP + Enzyme Lysine)~423Formation of a distinct peak indicating covalent attachment to the enzyme. researchgate.net
External Aldimine (e.g., this compound intermediate)Shift to ~432Decrease in absorbance at the internal aldimine wavelength and a slight redshift, indicating substrate binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies of this compound in Enzyme Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level resolution information about the structure, dynamics, and chemical environment of this compound when it is bound within an enzyme active site. By strategically using isotopes such as ¹³C and ¹⁵N to label the PLP cofactor, researchers can selectively observe the signals from the bound ligand, even in the complex environment of a large protein.

Solid-state NMR, in particular, has been instrumental in elucidating the precise interactions between the PLP-alanine adduct and the enzyme. These studies can directly probe the protonation state of the PLP pyridine (B92270) nitrogen, a critical factor for the cofactor's catalytic activity. nih.gov The chemical shift of the ¹⁵N nucleus in the pyridine ring is highly sensitive to whether it is protonated or involved in a hydrogen bond. nih.gov For example, solid-state NMR studies on alanine racemase revealed that in the lyophilized state, the pyridine nitrogen of the bound PLP aldimine is not protonated and is only weakly hydrogen-bonded to a nearby arginine residue after hydration. nih.gov This contrasts with other enzymes like aspartate aminotransferase, where a strong hydrogen bond with the proton located on the nitrogen is observed, indicating different activation mechanisms. nih.gov

Furthermore, NMR can map the intricate network of hydrogen bonds between the phosphopyridoxyl moiety and the enzyme's active site residues. By analyzing the chemical shifts and coupling constants of both the ligand and the protein, it is possible to determine the specific atoms involved in these interactions. These studies have been crucial in understanding how enzymes like alanine racemase use specific residues, such as Lys39 and Tyr265, to interact with the this compound intermediate and facilitate the racemization reaction by acting as catalytic bases. nih.govresearchgate.net The ability of NMR to detect subtle changes in chemical shifts upon ligand binding provides a powerful tool for mapping the binding site and understanding the electronic and structural perturbations that are fundamental to catalysis.

Table 2: NMR Findings on the PLP Environment in Alanine Racemase This table summarizes key findings from NMR studies on PLP aldimines in enzyme active sites.

NMR Parameter/ObservationInformation GainedEnzyme System ExampleReference
¹⁵N Chemical Shift (Pyridine Ring)Determines the protonation state of the pyridine nitrogen.In solid lyophilized Alanine Racemase, the pyridine nitrogen is not protonated. nih.gov
¹⁵N NMR and H-bond CorrelationsIdentifies the presence and strength of hydrogen bonds to the pyridine nitrogen.Hydration establishes a weak hydrogen bond between the pyridine N and a proximal arginine in Alanine Racemase. nih.gov
¹³C and ¹⁵N Solid-State NMRCharacterizes the tautomeric state (enolimine vs. ketoenamine) of the PLP aldimine.Reveals a fast reversible proton transfer involving the ketoenamine tautomer after hydration. nih.gov

Advanced Methodologies and Future Research Trajectories

Application of Advanced Spectroscopic Techniques for Elucidating Enzyme Reaction Dynamics

While X-ray crystallography provides high-resolution structural snapshots, advanced spectroscopic techniques are crucial for observing the real-time dynamics of enzyme-catalyzed reactions involving intermediates like N-(5'-phosphopyridoxyl)-D-alanine.

Stopped-flow spectroscopy , for instance, is a powerful method for studying the pre-steady-state kinetics of enzymatic reactions. nih.gov This technique allows for the rapid mixing of enzyme and substrate, enabling the observation of rapid transient intermediates that occur in the first few milliseconds of a reaction. nih.gov By monitoring changes in absorbance or fluorescence, researchers can dissect the individual steps of the catalytic cycle, such as substrate binding, the formation and decay of intermediates, and product release. nih.gov In the context of an enzyme that processes this compound, stopped-flow spectroscopy could be employed to measure the rates of its binding to the enzyme and its subsequent transformations, providing critical data on the kinetic parameters of these early reaction steps.

Radiationless energy transfer (RET) kinetics, when coupled with stopped-flow methods, offers an even more detailed view of enzyme-substrate complex dynamics. nih.gov This approach can directly monitor the formation of the enzyme-substrate complex, even at very low concentrations. nih.gov For enzymes that interact with this compound, this could provide precise measurements of binding affinities and the rates of conformational changes associated with its accommodation in the active site.

Site-Directed Mutagenesis Studies for Precise Functional Residue Identification and Validation

Site-directed mutagenesis is a cornerstone technique for probing the roles of specific amino acid residues in enzyme structure and function. nih.gov By systematically replacing residues with a non-functional amino acid like alanine (B10760859) (alanine scanning mutagenesis), researchers can identify "hot spots" critical for catalysis and substrate binding. nih.gov

In the study of alanine racemase, site-directed mutagenesis has been pivotal. Crystallographic studies of alanine racemase from Bacillus stearothermophilus with bound this compound have implicated Lys39 and Tyr265' as key catalytic residues. nih.gov The structure reveals that the α-hydrogen of the D-alanine moiety is positioned near the NZ atom of Lys39, suggesting its role as the catalytic base for the D-enantiomer. nih.govnih.gov Site-directed mutagenesis studies on these and other active site residues can definitively validate their proposed functions. For example, mutating Lys39 to a different amino acid would be expected to abolish or severely impair the enzyme's ability to process D-alanine, a hypothesis that can be tested through kinetic analysis.

Furthermore, site-directed mutagenesis can be used to investigate residues that are not directly in the active site but may play a role in catalysis or substrate specificity. For instance, studies on alanine racemase from Mycobacterium tuberculosis have identified conserved residues at the entrance of the active site pocket that could be targeted for mutagenesis to understand their role in substrate entry and binding. wikipedia.org

Enzyme/ProteinMutantOrganismPurpose of MutagenesisFinding
Alanine RacemaseArg219 to a carboxylateBacillus stearothermophilusTo investigate the reaction mechanism.A quinonoid intermediate was detected, which was not seen with the wild-type enzyme, supporting a specific reaction pathway. nih.gov
CystalysinK238A, Y123FTreponema denticolaTo identify the catalytic bases in racemization and transamination.Lys-238 was confirmed as the catalyst on one face of the cofactor, and Tyr-123 was shown to be important for proton transfer on the opposite face. researchgate.net

Utilization of Advanced Crystallography and Cryo-Electron Microscopy for Ultra-High Resolution Structural Data

The initial structural insights into the interaction of this compound with alanine racemase were obtained through X-ray crystallography, with structures resolved to around 2.0 Å. nih.gov These studies have been fundamental to our understanding of the enzyme's mechanism. nih.gov More advanced crystallographic techniques are now enabling an even more detailed and dynamic view.

Serial femtosecond crystallography (SFX) using X-ray free-electron lasers (XFELs) is a cutting-edge technique that allows for the determination of protein structures at room temperature with minimal radiation damage. This method can be used to capture snapshots of an enzyme in action, providing a "molecular movie" of the catalytic cycle. While not yet specifically applied to a complex with this compound, SFX has been used to study the reaction dynamics of alanine racemase, revealing various positions of the alanine substrate and intermediate within the active site.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large protein complexes. While X-ray crystallography has been the primary method for studying alanine racemase, which is a relatively small homodimer, cryo-EM could be particularly valuable for investigating larger, multi-enzyme complexes that may interact with this compound or for studying membrane-associated PLP-dependent enzymes.

TechniqueEnzymeOrganismResolutionKey Findings
X-ray CrystallographyAlanine Racemase with this compoundBacillus stearothermophilus2.0 ÅRevealed the positions of catalytic residues Lys39 and Tyr265' and supported a two-base reaction mechanism. nih.gov
X-ray CrystallographyAlanine RacemaseMycobacterium tuberculosis1.9 ÅShowed a conserved active site geometry and a unique hinge angle between domains. wikipedia.org
X-ray CrystallographyAlanine RacemaseStreptococcus pneumoniae2.0 ÅRevealed a restricted but conserved entryway to the active site.
X-ray CrystallographyAlanine RacemaseOenococcus oeni1.7 ÅProvided a high-resolution view of the symmetric dimer with PLP bound to each monomer. wikipedia.org

Integrated Computational Modeling and Simulation Approaches for Comprehensive Mechanism Validation

Computational methods are increasingly being integrated with experimental data to provide a more complete understanding of enzyme mechanisms. Molecular orbital calculations, for example, have been used to support the proposed mechanism of alanine racemase, where the carboxylate group of the this compound intermediate participates directly in proton transfer between the two catalytic bases. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the electronic rearrangements that occur during the enzymatic reaction. By treating the active site with a high level of quantum mechanical theory and the rest of the protein with classical mechanics, QM/MM can model the reaction pathway and calculate the energy barriers for different proposed mechanisms.

Molecular dynamics (MD) simulations can be used to study the conformational changes that an enzyme undergoes during its catalytic cycle. For instance, MD simulations could be used to explore how the binding of this compound induces conformational changes in alanine racemase, and how these changes facilitate the catalytic process. These simulations can also help to identify allosteric sites that may be targeted for drug development.

Exploration of Uncharted Enzymatic Interactions and Potential Novel Biological Roles for this compound in Diverse Organisms

To date, the research on this compound has been heavily focused on its role as a stable intermediate in the alanine racemase reaction. However, given the vast number of PLP-dependent enzymes and the presence of D-amino acids in various biological systems, there is potential for this compound to have other, as-yet-undiscovered roles. nih.gov

D-alanine, for instance, is not only a component of bacterial cell walls but is also found in mammals, where its levels are influenced by the gut microbiota. researchgate.net The flavoenzyme D-amino acid oxidase (DAO) in mammals can metabolize D-alanine, producing hydrogen peroxide, which has antimicrobial activity. researchgate.net It is conceivable that this compound could act as an inhibitor or a substrate for other PLP-dependent enzymes involved in D-amino acid metabolism, both in bacteria and in higher organisms.

Future research could involve screening this compound against a panel of different PLP-dependent enzymes, such as other racemases, transaminases, and decarboxylases, to assess its inhibitory or substrate activity. Furthermore, metabolomic studies in various organisms could be conducted to determine if this compound or similar adducts are naturally occurring and what their physiological concentrations and functions might be. This exploration could open up new avenues of research into the roles of D-amino acid metabolism and PLP-dependent enzyme chemistry in health and disease.

常见问题

What experimental approaches are used to synthesize N-(5'-Phosphopyridoxyl)-D-alanine for enzyme inhibition studies?

Basic
The compound is synthesized by reacting pyridoxal phosphate (PLP) derivatives with D-alanine. A validated method involves reacting PLP-conjugated precursors (e.g., N-(5'-phosphopyridoxyl)-L-cysteine) with methylmercuric chloride, followed by β-mercaptoethanol treatment to remove excess reagents. The product is isolated via chromatography, and purity is confirmed using Ellman’s reagent to quantify free thiol groups . This methodology ensures the retention of PLP cofactor mimicry, critical for binding to PLP-dependent enzymes like alanine racemase.

How does this compound act as a mechanistic probe for alanine racemase?

Basic
The compound mimics the PLP-alanine Schiff base intermediate formed during catalysis. By binding to the active site, it stabilizes the enzyme in a specific conformational state, allowing structural characterization via X-ray crystallography. Studies on Bacillus stearothermophilus alanine racemase revealed that the compound forms a covalent adduct with the active-site lysine, inhibiting racemization of D/L-alanine. Kinetic assays (e.g., monitoring NADH oxidation coupled to racemase activity) quantify inhibition potency .

What structural techniques resolve the binding mode of this compound to its target enzymes?

Advanced
High-resolution X-ray crystallography (1.28–2.65 Å) is employed to determine co-crystal structures of enzymes bound to the compound. For example, in Lactobacillus buchneri isoleucine 2-epimerase, the PLP-D-alanine moiety forms hydrogen bonds with conserved residues (e.g., Val218, Trp176), which clash with non-cognate substrates. Computational tools like MolProbity validate steric clashes and binding fidelity . Cryo-EM is less common due to the small size of the compound-enzyme complex.

How do researchers address contradictions in inhibition data across bacterial homologs?

Advanced
Comparative kinetic and structural analyses are critical. For instance, Mycobacterium smegmatis alanine racemase overexpressers exhibit resistance to cycloserine (DCS) despite similar inhibition by this compound . This paradox is resolved by analyzing enzyme expression levels (via Northern blotting) and identifying auxiliary resistance mechanisms (e.g., efflux pumps). Homology modeling across species (e.g., Thermus thermophilus vs. Homo sapiens) clarifies conserved binding residues that dictate inhibitor specificity .

What methodologies confirm the evolutionary conservation of enzyme active sites using this compound?

Advanced
Phylogenetic alignment of alanine racemase sequences combined with structural superposition identifies conserved residues (e.g., Val218, Trp176 in H. sapiens AlaRS) that sterically exclude D-alanine. Mutagenesis studies (e.g., V218A substitutions) restore activity with D-alanine, validating the compound’s role in probing stereochemical selectivity . Cross-species inhibition assays (e.g., Streptococcus pneumoniae vs. Campylobacter jejuni) further highlight conserved drug targets .

How is this compound used to study substrate ambiguity in aminoacyl-tRNA synthetases?

Advanced
The compound is employed in in vitro charging assays to test D-alanine misincorporation. Structural modeling of AlaRS (PDB: 4XEM) reveals clashes between the compound’s methyl group and hydrophobic residues (Val218, Trp176), explaining its inability to charge D-alanine. Comparative studies with Thermus thermophilus AlaRS (which tolerates D-alanine) identify divergent active-site geometries .

What strategies optimize crystallization of enzymes bound to this compound?

Advanced
Apoenzyme reconstitution is achieved by pre-incubating purified enzyme with excess compound, followed by macroseeding with native crystals. For Bacillus stearothermophilus alanine racemase, dialysis against low-salt buffers (2 mM potassium phosphate, pH 7.5) removes unbound ligand. Heavy-atom derivatives (e.g., mercury conjugates) improve phase resolution, though occupancy optimization is required to avoid multi-site binding artifacts .

How does the compound inform the design of broad-spectrum antimicrobials targeting PLP-dependent enzymes?

Advanced
Structure-activity relationship (SAR) studies compare inhibitory effects across bacterial homologs. For Campylobacter jejuni D-alanine-D-alanine ligase, the compound’s phosphopyridoxyl group disrupts ATP binding, a mechanism conserved in Gram-negative pathogens. Virtual screening of analogs (e.g., pyridoxamine-5'-phosphate derivatives) identifies candidates with improved pharmacokinetic profiles .

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